molecular formula C18H22N4O5S B2940916 Methyl (4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034326-26-4

Methyl (4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2940916
CAS No.: 2034326-26-4
M. Wt: 406.46
InChI Key: CFWGDVSRKMOGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a sulfonyl group and a carbamate group, which are common in various drug molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the sulfonyl group, and the carbamate group. These groups would likely contribute to the overall polarity of the molecule and its interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine ring, sulfonyl group, and carbamate group would likely make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Antibacterial Applications

Research on similar compounds containing sulfonamido moieties, like the one , has shown potential in antibacterial applications. For instance, Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds with a sulfonamido moiety, demonstrating high antibacterial activity in eight of these compounds (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Antitubercular Activities

Substituted thiosemicarbazides, similar in structure to the compound , were evaluated for antimicrobial, antitubercular, and anti-HIV activities. Narendhar, Chitra, and Alagarsamy (2019) found that certain synthesized compounds exhibited potent activity against specific bacterial strains and HIV, indicating potential applications in developing novel antitubercular and anti-HIV drugs (Narendhar, Chitra, & Alagarsamy, 2019).

Herbicidal Applications

Pyrimidinylthiobenzoates, structurally related to the compound , have been identified as important herbicides. He et al. (2007) conducted a study integrating molecular docking, comparative molecular field analysis, and other techniques to understand the interactions of these compounds with acetohydroxyacid synthase, a key enzyme in branched-chain amino acid biosynthesis, revealing insights into the design of herbicidal compounds (He et al., 2007).

Anticancer and Anti-inflammatory Agents

Pyrimidine derivatives have also shown potential in anticancer and anti-inflammatory applications. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives that displayed cytotoxic activities against specific cancer cell lines and 5-lipoxygenase inhibition activities, indicating their potential as anticancer agents (Rahmouni et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it’s used, and how much is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being developed as a drug, future research could focus on optimizing its synthesis, improving its efficacy, reducing its side effects, and understanding its mechanism of action .

Properties

IUPAC Name

methyl N-[4-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-12-10-13(2)20-17(19-12)27-15-8-9-22(11-15)28(24,25)16-6-4-14(5-7-16)21-18(23)26-3/h4-7,10,15H,8-9,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWGDVSRKMOGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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